molecular formula C10H18N2O B2478149 N*1*-Furan-2-ylmethyl-N*1*-isopropyl-ethane-1,2-diamine CAS No. 1181600-76-9

N*1*-Furan-2-ylmethyl-N*1*-isopropyl-ethane-1,2-diamine

Cat. No.: B2478149
CAS No.: 1181600-76-9
M. Wt: 182.267
InChI Key: FWHOQXSGBXAMNE-UHFFFAOYSA-N
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Description

N1-Furan-2-ylmethyl-N1-isopropyl-ethane-1,2-diamine is an ethane-1,2-diamine derivative featuring a furan-2-ylmethyl group and an isopropyl substituent on one nitrogen atom. Its molecular structure combines a heterocyclic furan ring with a branched alkyl chain, distinguishing it from simpler aliphatic diamines.

Properties

IUPAC Name

N'-(furan-2-ylmethyl)-N'-propan-2-ylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-9(2)12(6-5-11)8-10-4-3-7-13-10/h3-4,7,9H,5-6,8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWHOQXSGBXAMNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCN)CC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Furan-2-ylmethyl-N1-isopropyl-ethane-1,2-diamine typically involves the reaction of furan-2-carbaldehyde with isopropylamine, followed by the reduction of the resulting imine to yield the desired diamine. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N1-Furan-2-ylmethyl-N1-isopropyl-ethane-1,2-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often require the presence of suitable leaving groups and nucleophiles .

Major Products

The major products formed from these reactions include furan-2-carboxylic acid derivatives, reduced diamines, and substituted amine derivatives .

Scientific Research Applications

N1-Furan-2-ylmethyl-N1-isopropyl-ethane-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-Furan-2-ylmethyl-N1-isopropyl-ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituted Ethane-1,2-diamine Derivatives

Key structural analogs differ in substituents attached to the nitrogen atoms. Below is a comparative analysis:

Compound Name Substituents (N1) Molecular Formula CAS Number Key Features
Target Compound Furan-2-ylmethyl, isopropyl C10H19N2O 1181600-76-9 Heterocyclic (furan), branched
N1-(1-Benzyl-pyrrolidin-3-yl)-N1-isopropyl-ethane-1,2-diamine Benzyl-pyrrolidinyl, isopropyl C16H27N3 - Aromatic (benzyl), cyclic amine
N1-(4-Bromo-benzyl)-N1-isopropyl-ethane-1,2-diamine 4-Bromo-benzyl, isopropyl C12H18BrN2 1181782-99-9 Halogenated aromatic, electron-withdrawing
N1-Isopropyl-N1-(thiazol-5-ylmethyl)-ethane-1,2-diamine Thiazol-5-ylmethyl, isopropyl C9H18N3S - Heterocyclic (thiazole), sulfur-containing
N1-(6-Chloro-pyridin-3-ylmethyl)-N1-cyclopropyl-ethane-1,2-diamine Chloropyridinyl, cyclopropyl C11H16ClN3 1353946-47-0 Heteroaromatic (pyridine), small ring
N,N-Diisopropyl ethylenediamine Isopropyl, isopropyl C8H20N2 - Branched aliphatic, no aromatic
Key Observations:
  • Heterocyclic vs. Aromatic Substituents: The target compound’s furan ring provides oxygen-based electron donation, contrasting with sulfur in thiazole derivatives (e.g., ) or nitrogen in pyridine analogs (e.g., ).
  • Branching and Steric Effects : The isopropyl group in the target compound introduces steric hindrance, comparable to cyclopropyl substituents in , but distinct from linear alkyl chains in simpler diamines like N,N-Diisopropyl ethylenediamine .

Physicochemical and Functional Properties

Molecular Weight and Polarity:
  • The target compound (MW ≈ 193 g/mol) is lighter than benzyl-pyrrolidinyl derivatives (e.g., , MW ≈ 261 g/mol) due to the absence of a bulky pyrrolidine ring.
Corrosion Inhibition Potential (Theoretical):
  • Ethane-1,2-diamine derivatives with electron-donating groups (e.g., -NH2, furan) are theorized to adsorb more effectively on metal surfaces, acting as corrosion inhibitors . The target compound’s furan ring may enhance this property compared to purely aliphatic analogs like .

Biological Activity

N^1-Furan-2-ylmethyl-N^1-isopropyl-ethane-1,2-diamine is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological effects, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a furan ring, an isopropyl group, and an ethane-1,2-diamine backbone. This unique structure may contribute to its biological activity through various interactions with biological macromolecules.

The biological activity of N^1-Furan-2-ylmethyl-N^1-isopropyl-ethane-1,2-diamine is hypothesized to involve:

  • Hydrophobic Interactions : The furan moiety can interact with hydrophobic pockets in proteins.
  • Hydrogen Bonding : The ethane-1,2-diamine part of the molecule can form hydrogen bonds with amino acid residues, potentially modulating enzyme or receptor activities.

Antimicrobial Activity

A study investigating similar furan derivatives demonstrated varying degrees of antimicrobial activity against pathogens such as Escherichia coli and Salmonella typhi. The minimum inhibitory concentration (MIC) values indicated that certain furan derivatives were effective at low concentrations .

CompoundPathogen TestedMIC (mg/L)
CFME. coli1.0
CFMS. typhi1.0
CFMBacillus subtilis100
CFMStaphylococcus aureusNo Activity

This table illustrates the efficacy of a related compound, suggesting that N^1-Furan-2-ylmethyl-N^1-isopropyl-ethane-1,2-diamine may also possess antimicrobial properties worth exploring.

Antiviral Activity

Research on furan derivatives has also highlighted their potential as antiviral agents. For instance, derivatives have been identified as inhibitors of SARS-CoV-2 with IC50 values indicating significant potency . Although specific data on N^1-Furan-2-ylmethyl-N^1-isopropyl-ethane-1,2-diamine is lacking, its structural similarity to effective antiviral agents suggests potential for similar activity.

Comparative Analysis with Similar Compounds

To better understand the potential applications of N^1-Furan-2-ylmethyl-N^1-isopropyl-ethane-1,2-diamine, it is helpful to compare it with other compounds featuring the furan ring:

Compound NameActivity TypeKey Findings
2-(furan-2-ylmethylene)hydrazineAntiviralIC50 = 1.55 μM against SARS-CoV-2
1,1-bis(2-carbamoylguanidino)furanAntimicrobialEffective against E. coli (MIC = 1 mg/L)
N-(4-Fluorobenzyl)-N-(prop-2-en-1)amineAntimicrobialVarious activities noted

This comparison highlights the diverse biological activities associated with furan-containing compounds and suggests that N^1-Furan-2-ylmethyl-N^1-isopropyl-ethane-1,2-diamine may share similar therapeutic potentials.

Case Studies and Research Findings

While direct case studies on N^1-Furan-2-ylmethyl-N^1-isopropyl-ethane-1,2-diamine are scarce, literature indicates that furan derivatives often serve as promising scaffolds in drug discovery. The exploration of their mechanisms of action continues to reveal insights into their therapeutic applications across various domains.

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